molecular formula C12H8BrF B2733798 4'-Bromo-2-fluoro-1,1'-biphenyl CAS No. 40641-63-2

4'-Bromo-2-fluoro-1,1'-biphenyl

Cat. No.: B2733798
CAS No.: 40641-63-2
M. Wt: 251.098
InChI Key: IAUANGRAOJIIBJ-UHFFFAOYSA-N
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Description

4’-Bromo-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H8BrF. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 4’ position and a fluorine atom at the 2 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-2-fluoro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where 4-bromo-iodobenzene reacts with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions with a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods: Industrial production of 4’-Bromo-2-fluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4’-Bromo-2-fluoro-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-2-fluoro-1,1’-biphenyl depends on its application. In pharmaceuticals, it acts as an intermediate that undergoes further chemical transformations to produce active drugs. The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Comparison with Similar Compounds

Uniqueness: 4’-Bromo-2-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and advanced materials .

Properties

IUPAC Name

1-bromo-4-(2-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUANGRAOJIIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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